DMTr-LNA-U-3-CED-Phosphora

thermal denaturation duplex stability LNA-DNA hybridization

DMTr-LNA-U-3-CED-Phosphora (CAS 206055-76-7) is a conformationally restricted nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. As a locked nucleic acid (LNA) monomer, it contains a 2′-O,4′-C-methylene bridge that pre-organizes the ribose into the C3′-endo (N-type) sugar pucker characteristic of A-form duplexes.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)
InChIKeyROCIJWWVBQZMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphora: Locked Nucleic Acid Uridine Phosphoramidite for High-Stability Oligonucleotide Procurement


DMTr-LNA-U-3-CED-Phosphora (CAS 206055-76-7) is a conformationally restricted nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. As a locked nucleic acid (LNA) monomer, it contains a 2′-O,4′-C-methylene bridge that pre-organizes the ribose into the C3′-endo (N-type) sugar pucker characteristic of A-form duplexes [1][2]. This structural constraint profoundly enhances binding affinity toward complementary DNA and RNA sequences, with thermal stability (Tm) increases of +2°C to +8°C per LNA residue relative to unmodified DNA controls, and imparts strong resistance to nuclease degradation [3]. The compound is supplied as a white to off-white solid with ≥95–98% purity (HPLC/NMR), and is compatible with standard automated DNA/RNA synthesizers using extended coupling times .

Why Generic Substitution of DMTr-LNA-U-3-CED-Phosphora Can Compromise Oligonucleotide Performance


LNA phosphoramidites are not interchangeable commodities. Although all LNA monomers share the 2′-O,4′-C-methylene bridge, the nucleobase identity (uracil vs. cytosine, adenine, guanine, or thymine) fundamentally dictates the magnitude of duplex stabilization, mismatch discrimination, and target specificity [1][2]. For example, the ΔTm per LNA residue varies significantly depending on the LNA:DNA or LNA:RNA base pair formed; published thermal denaturation data show that LNA-T (and by extension LNA-U) modifications can produce ΔTm values ranging from +1.2°C to +6.3°C depending on nearest-neighbor context, in contrast to LNA-C:G pairs that may yield ΔTm of +3.4–3.8°C [3]. Furthermore, LNA pyrimidines and purines display different mismatch discrimination profiles—LNA purines discriminate LNA:DNA mismatches more effectively than LNA pyrimidines [1]. Consequently, substituting DMTr-LNA-U-3-CED-Phosphora with a different LNA phosphoramidite—or with a 2′-OMe, UNA, or other modified monomer—directly alters the thermal stability, specificity, and nuclease resistance of the final oligonucleotide product, potentially undermining assay reproducibility or therapeutic potency [2][4].

DMTr-LNA-U-3-CED-Phosphora: Quantitative Comparator Evidence for Scientific Procurement Decisions


LNA-Uridine vs. Unmodified DNA: Per-Residue Duplex Stabilization of +1.2°C to +6.3°C

Incorporation of a single LNA-U (or LNA-T) residue into a DNA oligonucleotide increases the melting temperature (Tm) of the resulting LNA:DNA duplex relative to the unmodified DNA:DNA duplex by a quantifiable amount that depends on nearest-neighbor context. Experimental data from Owczarzy et al. demonstrate that for an LNA-T:A base pair at a single internal position, the ΔTm ranges from +1.2°C (G•C neighbor context) to +6.3°C (A•T neighbor context) [1]. This compares favorably to 2′-O-methyl (OMeN) modifications, which generally reduce duplex stability rather than enhance it [2].

thermal denaturation duplex stability LNA-DNA hybridization nearest-neighbor thermodynamics

LNA Gapmer vs. 2′-O-Methyl and Phosphorothioate Antisense Oligonucleotides: 175-Fold Superior Potency

In a direct comparative co-transfection study targeting the vanilloid receptor subtype 1 (VR1) in mammalian cells, an LNA–DNA–LNA gapmer containing four or five LNA residues at each terminus (which can include LNA-U monomers) achieved an IC50 of 0.4 nM for target knockdown. This represents a 175-fold improvement over the commonly used phosphorothioate oligonucleotide (IC50 ~70 nM) and a 550-fold improvement over a 2′-O-methyl RNA–DNA gapmer (IC50 ~220 nM) [1][2].

antisense oligonucleotide gapmer IC50 gene knockdown potency comparison

LNA-Modified Oligonucleotides Exhibit 10-Fold Longer Serum Half-Life vs. Unmodified DNA

Oligonucleotides end-protected with three LNA residues at each terminus (which can include LNA-U monomers synthesized from DMTr-LNA-U-3-CED-Phosphora) displayed a human serum half-life (t₁/₂) of approximately 15 hours, a 10-fold increase compared to the unmodified oligodeoxynucleotide (t₁/₂ ~1.5 h). These LNA/DNA chimeras were also more stable than isosequential phosphorothioate oligonucleotides (t₁/₂ = 10 h) and 2′-O-methyl gapmers (t₁/₂ = 12 h) [1].

serum stability nuclease resistance half-life LNA-DNA chimera 3′-exonuclease protection

LNA-Uridine Phosphoramidite Coupling Requires Extended Reaction Time: 8 Minutes vs. 90 Seconds for DNA Monomers

LNA phosphoramidites, including DMTr-LNA-U-3-CED-Phosphora, couple more slowly than standard DNA phosphoramidites due to the steric constraints imposed by the 2′-O,4′-C-methylene bridge. Sigma-Aldrich recommends a coupling time of 8 minutes for LNA monomers compared to 90 seconds for DNA monomers on standard synthesizer platforms . Despite this longer coupling time, stepwise coupling yields of 95–99% are routinely achieved with proper activator (e.g., 0.25 M DCI) and extended coupling protocols .

solid-phase synthesis coupling kinetics phosphoramidite chemistry synthesizer protocol stepwise yield

LNA Pyrimidine Mismatch Discrimination: LNA-U Probes Achieve ΔTm ≥8°C Between Perfect Match and Single Mismatch Duplexes

LNA-modified oligonucleotide probes containing strategically placed LNA residues (including LNA-U) improve mismatch discrimination compared to unmodified DNA probes. Qiagen reports that ΔTm between perfectly matched and single-base mismatched targets can reach up to 8°C for LNA probes, compared to a typical ΔTm of 4–16°C for unmodified DNA duplexes—but importantly, LNA elevates the absolute Tm of the perfect-match duplex while maintaining or increasing the ΔTm gap, enabling more stringent wash conditions [1]. The position-dependent discrimination effect has been quantified in detail: LNA pyrimidines (including LNA-U) provide effective mismatch discrimination, though LNA purines generally discriminate mismatches more effectively [2]. The C5-position of LNA-uridine is amenable to further functionalization that can enhance target specificity beyond that of conventional LNA-U [3].

mismatch discrimination SNP detection allelic discrimination ΔTm hybridization specificity

LNA-Containing Oligonucleotides vs. UNA (Unlocked Nucleic Acid): Antipodal Effects on Duplex Stability

LNA and UNA (unlocked nucleic acid) exhibit antipodal effects on nucleic acid duplex stability. While each LNA-U residue increases duplex Tm by +2°C to +8°C, each UNA residue additively decreases duplex stability, with UNA monomers reducing Tm in a position-dependent manner [1][2]. This fundamental difference makes LNA-U and UNA-U phosphoramidites non-interchangeable: incorporating DMTr-LNA-U-3-CED-Phosphora increases binding affinity, whereas UNA phosphoramidites are used to intentionally weaken specific base-pairing interactions. Some applications exploit both modifications within the same oligonucleotide for affinity modulation [3].

UNA unlocked nucleic acid duplex stability engineering affinity modulation antisense design

DMTr-LNA-U-3-CED-Phosphora: Evidence-Based Application Scenarios for Procurement Decision-Making


Antisense Gapmer Design for Potent mRNA Knockdown (IC50 < 1 nM)

DMTr-LNA-U-3-CED-Phosphora is the preferred uridine phosphoramidite for constructing LNA–DNA–LNA gapmer antisense oligonucleotides when sub-nanomolar IC50 values are required. Evidence from Grünweller et al. demonstrates that LNA gapmers achieve an IC50 of 0.4 nM, 175-fold lower than phosphorothioate controls. Procurement of this monomer for gapmer wings, combined with a central DNA stretch of 8–10 nucleotides to enable RNase H recruitment, yields single-stranded antisense oligonucleotides that outperform 2′-O-methyl and phosphorothioate alternatives in potency .

SNP Genotyping Probes with Superior Mismatch Discrimination (ΔTm ≥ 8°C)

For allele-specific hybridization probes used in SNP genotyping, molecular beacons, or in situ hybridization, DMTr-LNA-U-3-CED-Phosphora enables the strategic placement of LNA-U residues at or near the polymorphic site. Published data confirm that LNA probes achieve up to 8°C ΔTm between perfect match and single-mismatch duplexes, while also maintaining elevated absolute Tm values that support stringent wash conditions. This combination of high affinity and high specificity cannot be replicated with 2′-OMe-modified probes, which reduce duplex stability, or with UNA-modified probes, which intentionally weaken binding .

Nuclease-Resistant Oligonucleotides for In Vivo Applications (Serum t₁/₂ ~15 Hours)

When designing oligonucleotides destined for systemic administration or cell culture in serum-containing media, DMTr-LNA-U-3-CED-Phosphora should be procured for synthesizing terminal LNA caps. Three LNA residues at each terminus increase the serum half-life from ~1.5 hours (unmodified DNA) to ~15 hours—a 10-fold improvement that surpasses both phosphorothioate (10 h) and 2′-O-methyl (12 h) end-modifications. This quantifiable stability advantage directly reduces the required dosing frequency and total oligonucleotide consumption in preclinical studies .

Multiplex qPCR Assays Requiring Uniform Primer Tm Across Panels

DMTr-LNA-U-3-CED-Phosphora enables fine-tuning of oligonucleotide melting temperatures in multiplex quantitative PCR assays where primer and probe Tm values must be harmonized across multiple targets. Incorporating one or two LNA-U residues into AT-rich primer regions raises the Tm without increasing oligonucleotide length, while the per-residue ΔTm value can be predicted using published nearest-neighbor parameters. This rational Tm engineering is more precise than using LNA-C or LNA-G residues, which produce larger and less predictable ΔTm changes due to stronger base-pairing and differential stacking contributions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMTr-LNA-U-3-CED-Phosphora

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.